molecular formula C23H30O3 B122889 Levonorgestrel acetate CAS No. 13732-69-9

Levonorgestrel acetate

Cat. No. B122889
CAS RN: 13732-69-9
M. Wt: 354.5 g/mol
InChI Key: YDQDJLTYVZAOQX-GOMYTPFNSA-N
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Description

Levonorgestrel acetate (LNG-A), also known as 3-ketonorgestimate, is a progestin that was never marketed . It is a progestogen ester and is the C17β acetate ester and a prodrug of levonorgestrel . Levonorgestrel is an emergency contraceptive that is used to prevent pregnancy after unprotected sex or after failure of another birth control method .


Synthesis Analysis

The synthesis process of Levonorgestrel uses methoxydienone as a raw material which reacts with an alkynyllithium ammine complex to prepare an acetylide, and then the acetylide is hydrolyzed to obtain the Levonorgestrel . The ratio of solvent with respect to the Levonorgestrel is 1 to 20 volumes .


Molecular Structure Analysis

Levonorgestrel acetate is a progestogen ester and is the C17β acetate ester and a prodrug of levonorgestrel . Norgestimate is the C3 oxime of LNG-A .


Chemical Reactions Analysis

Levonorgestrel (LNG), or d-Norgestrel, is a synthetic progestin commonly used for female contraception. LNG inhibits gonadotropin-releasing hormone release from the hypothalamus by activating progesterone and androgen receptors, resulting in inhibition of ovulation .

Scientific Research Applications

Transdermal Delivery Systems

Levonorgestrel acetate has been explored in the context of transdermal delivery systems. Research has highlighted the complexities involved in drug absorption through the skin, involving both lipophilic and hydrophilic pathways. Studies have identified ethyl acetate as a significant penetration enhancer, greatly facilitating the absorption of levonorgestrel through the skin. This could potentially lead to the development of effective transdermal contraceptive patches (Friend, 1991).

Impact on Acne Treatment

Levonorgestrel, in combination with other substances, has been used in trials for acne treatment. A study compared the effects of Triphasil®, containing levonorgestrel, with Diane®, containing cyproterone acetate, on acne. Both treatments showed a significant reduction in acne counts, suggesting that levonorgestrel can be effective in acne management (Wishart, 1991).

Gene Expression in Endometrial Biopsies

A study examined the effects of Ulipristal acetate on gene expression in endometrial biopsies during the receptive phase of the menstrual cycle. The results indicated changes compatible with a non-receptive endometrial phenotype, providing insights into the contraceptive efficacy of methods involving levonorgestrel (Lira-Albarrán et al., 2017).

Comparison with Ulipristal Acetate for Emergency Contraception

A randomized non-inferiority trial compared the efficacy and safety of ulipristal acetate with levonorgestrel for emergency contraception. This research is crucial in understanding the comparative effectiveness of different emergency contraceptive methods (Glasier et al., 2010).

Effects on Lipid Metabolism

Levonorgestrel's impact on lipid metabolism was studied in oophorectomized women. The findings indicated alterations in serum and lipoprotein lipids, providing insights into its broader metabolic effects (Silfverstolpe et al., 1982).

Comparison with Other Hormonal Contraceptives on Bone Mineral Density

Research comparing the effects of levonorgestrel and other hormonal contraceptives on bone mineral density in premenopausal women revealed that levonorgestrel might have a positive impact on bone mineral density (Cromer, 1999).

Impact on Egg Production in Japanese Quail

A study investigating the effects of levonorgestrel on egg production in Japanese quail revealed that it effectively prevented egg laying, indicating potential applications in avian species (Tell et al., 1999).

Influence on Angiogenesis

Levonorgestrel's effects on angiogenesis were examined, revealing that it stimulated angiogenesis within certain dose ranges. This research provides insights into the complex interactions between progestogens and vascular development (Hague et al., 2002).

Safety And Hazards

Levonorgestrel is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute dermal toxicity, acute inhalation toxicity, carcinogenicity, and reproductive toxicity . Most of the adverse reactions of Levonorgestrel were common and not serious .

Future Directions

The use of Levonorgestrel emergency oral contraceptives should be promoted in populations that are in need but who also have safety concerns . Studies on the multiple uses of Levonorgestrel emergency contraception are still required to ensure its safety . Improving access to highly effective emergency contraception is an area of ongoing research .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDJLTYVZAOQX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314299
Record name Levonorgestrel acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel acetate

CAS RN

13732-69-9, 18290-31-8
Record name Levonorgestrel acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13732-69-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrel acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252
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Record name LEVONORGESTREL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
W Kuhnz, H Blode, M Mahler - Contraception, 1994 - Elsevier
… Norgestimate is a novel progestin which undergoes both in vivo and in vitro metabolic conversions to a number of metabolites, of which the most important are levonorgestrel acetate, …
Number of citations: 31 www.sciencedirect.com
F Alvarez-Sanchez, V Brache, T Jackanicz, A Faundes - Contraception, 1992 - Elsevier
… Two progestins, levonorgestrel acetate (LNGA) and ST 1435, alone or in combination with ethynyl-estradiol (EE) were tested. The rings released 100 ug/day of the progestins and 30 ug/…
Number of citations: 55 www.sciencedirect.com
A Szentesi, A Gergely, P Horváth, G Szász - Fresenius' journal of analytical …, 2000 - Springer
… for a levonorgestrel acetate and a norgestimate sample containing levonorgestrel acetate im… spiked with 0.02–10% levonorgestrel acetate. The regression equation was found to be as …
Number of citations: 6 link.springer.com
A Szentesi, A Gergely, P Horvath… - Current medicinal …, 2001 - ingentaconnect.com
… most important oxime derivatives is norgestimate [(+)-13-ethyl-17-hydroxy-18,19dinor-17α-pregn-4-en-20-yn-3-one oxime acetate], the oxime derivative of levonorgestrel acetate. This …
Number of citations: 11 www.ingentaconnect.com
S Naderi, K Fotherby - Steroids, 1983 - Elsevier
… This is in agreement with the finding that levonorgestrel acetate is more slowly hydrolysed than norethisterone acetate by most rabbit tissues in vitro (8). …
Number of citations: 6 www.sciencedirect.com
MJ Gast - Clinical Perspectives on a New Gestodene Oral …, 1997 - books.google.com
… Desogestrel (11-methylene 3-desoxo levonorgestrel) is another 13-ethyl levonorgestrel derivative, while norgestimate is the 3-oxime of levonorgestrel acetate (Figure 1). For nearly 10 …
Number of citations: 0 books.google.com
A BALOGH-SZENTESI - semmelweis.hu
… of D4-3-ketosteroids (levonorgestrel, levonorgestrel acetate, norethisterone, … levonorgestrel acetate contamination of norgestimate (the oxime derivatives of levonorgestrel acetate…
Number of citations: 0 semmelweis.hu
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2016 - cambridge.org
… ) is very similar to that observed for levonorgestrel acetate, while in molecule 2 (N59-C118) the acetate is rotated by ∼180. Levonorgestrel acetate crystallizes with Z ′ = 1, instead of …
Number of citations: 2 www.cambridge.org
AE Schindler - Maturitas, 2003 - Elsevier
… In a comparison of two implants, implanon ® containing etonogestrel (the active metabolite of desogestrel) and norplant containing levonorgestrel acetate, both preparations resulted in …
Number of citations: 77 www.sciencedirect.com
SA Matlin, LX Jiang, S Roshdy… - Journal of liquid …, 1990 - Taylor & Francis
… A reverse phase HPLC method has been described for the analysis of oral contraceptive tablets containing levonorgestrel acetate oxime (norgestimate) and ethynylestradiol [8]. We …
Number of citations: 13 www.tandfonline.com

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